molecular formula C21H19NO2 B4331501 1-(6-methoxy-2-naphthoyl)-1,2,3,4-tetrahydroquinoline

1-(6-methoxy-2-naphthoyl)-1,2,3,4-tetrahydroquinoline

Cat. No. B4331501
M. Wt: 317.4 g/mol
InChI Key: JXQQOZOBWDKYKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-methoxy-2-naphthoyl)-1,2,3,4-tetrahydroquinoline, also known as MNQ, is a synthetic compound that belongs to the class of naphthoylindole derivatives. It was first synthesized in 2006 by researchers at the University of Mississippi as part of a project to develop new cannabinoid receptor agonists. MNQ has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The exact mechanism of action of 1-(6-methoxy-2-naphthoyl)-1,2,3,4-tetrahydroquinoline is not fully understood, but it is believed to act as a selective agonist of the CB2 receptor. Activation of the CB2 receptor has been shown to modulate immune response and inflammation, as well as promote apoptosis in cancer cells. 1-(6-methoxy-2-naphthoyl)-1,2,3,4-tetrahydroquinoline has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
1-(6-methoxy-2-naphthoyl)-1,2,3,4-tetrahydroquinoline has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, as well as reduce the migration of immune cells to sites of inflammation. 1-(6-methoxy-2-naphthoyl)-1,2,3,4-tetrahydroquinoline has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, 1-(6-methoxy-2-naphthoyl)-1,2,3,4-tetrahydroquinoline has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

1-(6-methoxy-2-naphthoyl)-1,2,3,4-tetrahydroquinoline has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has a high affinity for the CB2 receptor, which makes it a useful tool for studying the role of the CB2 receptor in various physiological processes. However, 1-(6-methoxy-2-naphthoyl)-1,2,3,4-tetrahydroquinoline has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, its effects on other cannabinoid receptors, such as the CB1 receptor, are not well understood.

Future Directions

There are several future directions for research on 1-(6-methoxy-2-naphthoyl)-1,2,3,4-tetrahydroquinoline. One area of focus is the development of 1-(6-methoxy-2-naphthoyl)-1,2,3,4-tetrahydroquinoline analogs with improved pharmacokinetic properties, such as increased solubility and bioavailability. Another area of focus is the investigation of the potential use of 1-(6-methoxy-2-naphthoyl)-1,2,3,4-tetrahydroquinoline in combination with other drugs for the treatment of cancer and neurodegenerative disorders. Finally, further research is needed to fully elucidate the mechanism of action of 1-(6-methoxy-2-naphthoyl)-1,2,3,4-tetrahydroquinoline and its effects on other cannabinoid receptors.

Scientific Research Applications

1-(6-methoxy-2-naphthoyl)-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential therapeutic applications. It has been found to have a high affinity for the cannabinoid receptor CB2, which is primarily expressed in immune cells and has been implicated in the regulation of inflammation and immune response. 1-(6-methoxy-2-naphthoyl)-1,2,3,4-tetrahydroquinoline has been shown to have anti-inflammatory and anti-cancer properties in vitro and in animal models. It has also been investigated for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease.

properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-(6-methoxynaphthalen-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2/c1-24-19-11-10-16-13-18(9-8-17(16)14-19)21(23)22-12-4-6-15-5-2-3-7-20(15)22/h2-3,5,7-11,13-14H,4,6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQQOZOBWDKYKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoline, 1,2,3,4-tetrahydro-1-[(6-methoxy-2-naphthalenyl)carbonyl]-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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